MAO-A Inhibitory Potency vs. Clorgyline
The target compound inhibits bovine brain mitochondrial MAO-A with an IC₅₀ of 73 nM [1]. In a comparable assay system (bovine brain mitochondria, serotonin substrate), the reference irreversible MAO-A inhibitor clorgyline exhibits an IC₅₀ of approximately 19.5 nM [2]. This places the target compound approximately 3.7-fold less potent than clorgyline but within the same nanomolar potency range. Importantly, the target compound represents a structurally distinct chemotype (α-amino acid scaffold) compared to the propargylamine-based clorgyline, offering a different IP landscape and potentially distinct off-target profiles.
| Evidence Dimension | MAO-A inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 73 nM |
| Comparator Or Baseline | Clorgyline: IC₅₀ = 19.5 ± 1.1 nM |
| Quantified Difference | Target compound is ~3.7-fold less potent than clorgyline |
| Conditions | Bovine brain mitochondria; serotonin substrate; 60 min fluorimetric assay (target); comparable conditions for clorgyline [2] |
Why This Matters
For researchers seeking MAO-A inhibitors with a non-propargylamine scaffold, the target compound offers nanomolar potency with a distinct chemical structure, which may translate to differential intellectual property freedom-to-operate and potentially divergent selectivity panels.
- [1] BindingDB. BDBM50097461 (CHEMBL3585819). Affinity Data: MAO-A IC50 = 73 nM (bovine brain mitochondria, serotonin substrate, 60 min fluorimetric assay). View Source
- [2] PMC Table S3. IC50 values: Clorgyline MAO-A = 19.5 ± 1.1 nM; MAO-B = 45,300 ± 3,895 nM. n = 3. View Source
